molecular formula C12H10O2 B11906597 1-(7-Hydroxynaphthalen-1-yl)ethanone CAS No. 3453-56-3

1-(7-Hydroxynaphthalen-1-yl)ethanone

Cat. No.: B11906597
CAS No.: 3453-56-3
M. Wt: 186.21 g/mol
InChI Key: LFMMPQXQTVJWTB-UHFFFAOYSA-N
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Description

1-(7-Hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 7th position and an ethanone group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(7-Hydroxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthol derivatives. The reaction typically uses acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Hydroxynaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxynaphthalen-1-yl)ethanone involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethanone group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Hydroxynaphthalen-1-yl)ethanone is unique due to the specific positioning of the hydroxyl and ethanone groups, which influences its chemical reactivity and biological activity. The position of the hydroxyl group can affect the compound’s ability to participate in hydrogen bonding and its overall stability .

Properties

CAS No.

3453-56-3

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H10O2/c1-8(13)11-4-2-3-9-5-6-10(14)7-12(9)11/h2-7,14H,1H3

InChI Key

LFMMPQXQTVJWTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=C(C=C2)O

Origin of Product

United States

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